molecular formula C10H26CuN2O2 B596864 Bis(diméthylamino-2-propoxy)cuivre(II) CAS No. 185827-91-2

Bis(diméthylamino-2-propoxy)cuivre(II)

Numéro de catalogue: B596864
Numéro CAS: 185827-91-2
Poids moléculaire: 269.87 g/mol
Clé InChI: XTHFURGQRDMERX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Mécanisme D'action

Target of Action

Bis(dimethylamino-2-propoxy)copper(II), also known as copper;1-(dimethylamino)propan-2-ol, is primarily used in the preparation of copper (Cu), copper(I) oxide (Cu2O), and copper(I) sulfide (Cu2S) films for electronic applications . These materials are the primary targets of the compound’s action.

Mode of Action

The compound acts as an atomic layer deposition (ALD) and chemical vapor deposition (CVD) precursor . It interacts with its targets (Cu, Cu2O, or Cu2S films) by depositing a thin layer of the compound onto the target surface. This process occurs at temperatures ranging from 135 to 170°C .

Biochemical Pathways

The compound plays a crucial role in the synthesis of cu, cu2o, or cu2s films, which are essential in various electronic applications .

Result of Action

The primary result of the action of Bis(dimethylamino-2-propoxy)copper(II) is the formation of Cu, Cu2O, or Cu2S films. These films are essential components in various electronic applications . The compound’s action facilitates the deposition of these films onto surfaces, contributing to the manufacture and performance of electronic devices.

Action Environment

The action of Bis(dimethylamino-2-propoxy)copper(II) is influenced by environmental factors such as temperature and air/moisture sensitivity. The deposition process occurs at temperatures ranging from 135 to 170°C . Additionally, the compound is sensitive to air and moisture , which may influence its stability and efficacy.

Comparaison Avec Des Composés Similaires

Bis(dimethylamino-2-propoxy)copper(II) can be compared with other copper-based precursors such as:

The uniqueness of Bis(dimethylamino-2-propoxy)copper(II) lies in its specific ligand structure, which provides stability and reactivity suitable for a wide range of deposition conditions .

Propriétés

Numéro CAS

185827-91-2

Formule moléculaire

C10H26CuN2O2

Poids moléculaire

269.87 g/mol

Nom IUPAC

copper;1-(dimethylamino)propan-2-ol

InChI

InChI=1S/2C5H13NO.Cu/c2*1-5(7)4-6(2)3;/h2*5,7H,4H2,1-3H3;

Clé InChI

XTHFURGQRDMERX-UHFFFAOYSA-N

SMILES

CC(CN(C)C)O.CC(CN(C)C)O.[Cu]

SMILES canonique

CC(CN(C)C)O.CC(CN(C)C)O.[Cu]

Origine du produit

United States
Customer
Q & A

Q1: What makes Bis(dimethylamino-2-propoxy)copper(II) a suitable precursor for copper oxide thin films?

A1: Bis(dimethylamino-2-propoxy)copper(II) (Cudmap) exhibits several advantageous characteristics as a precursor in Atomic Layer Deposition (ALD) for copper oxide thin films:

  • High Growth Rate: Cudmap demonstrates a relatively high growth rate compared to other copper precursors. [] This allows for faster and more efficient deposition processes, which is crucial for industrial applications.
  • Crystalline Deposits: Initially, Cudmap with ozone as a co-reactant allows for the deposition of crystalline copper oxide (CuO) films at relatively low temperatures (150 °C). [] This crystallinity can be beneficial for specific applications requiring ordered structures.
  • Stoichiometric Modularity: Cudmap's structure allows for controlled doping with other elements, such as aluminum, by alternating ALD cycles with different precursors. [] This enables fine-tuning of the film's properties by precisely adjusting the composition.

Q2: What challenges arise when using Bis(dimethylamino-2-propoxy)copper(II) for copper metallization in 3D Through-Silicon Via (TSV) integration?

A2: While MOCVD using Bis(dimethylamino-2-propoxy)copper(II) shows promise for copper metallization in TSVs, challenges remain:

  • High Aspect Ratio Filling: Uniformly filling high-aspect-ratio TSVs with copper remains a significant hurdle. Further research is needed to optimize deposition parameters and achieve void-free, continuous copper films along the entire depth and sidewalls of these structures. []
  • Seed Layer Integration: Integrating the thin copper seed layer deposited via MOCVD seamlessly with subsequent electroplating steps for bulk copper filling requires careful process control and optimization to ensure good adhesion and electrical conductivity throughout the TSV. []

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